1-amino-N-propylcyclohexane-1-carboxamide 1-amino-N-propylcyclohexane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1017027-29-0
VCID: VC8190970
InChI: InChI=1S/C10H20N2O/c1-2-8-12-9(13)10(11)6-4-3-5-7-10/h2-8,11H2,1H3,(H,12,13)
SMILES: CCCNC(=O)C1(CCCCC1)N
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol

1-amino-N-propylcyclohexane-1-carboxamide

CAS No.: 1017027-29-0

Cat. No.: VC8190970

Molecular Formula: C10H20N2O

Molecular Weight: 184.28 g/mol

* For research use only. Not for human or veterinary use.

1-amino-N-propylcyclohexane-1-carboxamide - 1017027-29-0

Specification

CAS No. 1017027-29-0
Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
IUPAC Name 1-amino-N-propylcyclohexane-1-carboxamide
Standard InChI InChI=1S/C10H20N2O/c1-2-8-12-9(13)10(11)6-4-3-5-7-10/h2-8,11H2,1H3,(H,12,13)
Standard InChI Key QTPSTJFEZGTHLF-UHFFFAOYSA-N
SMILES CCCNC(=O)C1(CCCCC1)N
Canonical SMILES CCCNC(=O)C1(CCCCC1)N

Introduction

Structural Features:

  • The compound consists of a cyclohexane ring substituted at the first position with an amino group (-NH2) and a carboxamide functional group (-CONH-).

  • The carboxamide group is further bonded to a propyl chain (-CH2CH2CH3).

Synthesis

The synthesis of 1-amino-N-propylcyclohexane-1-carboxamide typically involves the following steps:

  • Cyclohexanone Derivative Preparation:

    • Cyclohexanone is used as the starting material, which undergoes amination at the first position to introduce the amino group.

  • Carboxamide Formation:

    • The amino-substituted cyclohexane reacts with a propyl isocyanate or a similar reagent to form the carboxamide linkage.

  • Purification:

    • The crude product is purified using recrystallization or chromatographic techniques.

General Reaction Scheme:

Cyclohexanone+Amination Reagent1-Aminocyclohexane\text{Cyclohexanone} + \text{Amination Reagent} \rightarrow \text{1-Aminocyclohexane}1-Aminocyclohexane+Propyl Isocyanate1-Amino-N-propylcyclohexane-1-carboxamide\text{1-Aminocyclohexane} + \text{Propyl Isocyanate} \rightarrow \text{1-Amino-N-propylcyclohexane-1-carboxamide}

Pharmaceutical Applications:

  • Amide derivatives are widely studied for their role as intermediates in drug development.

  • The cyclohexane ring provides rigidity, which can enhance binding affinity to biological targets such as enzymes or receptors.

  • The amino and carboxamide groups may allow for hydrogen bonding interactions, making it suitable for medicinal chemistry applications.

Antimicrobial and Anticancer Potential:

  • Carboxamides have been explored for their antimicrobial and anticancer activities due to their ability to inhibit enzymes critical for cell survival .

  • Similar compounds have shown inhibitory activity against bacterial strains and cancer cell lines, suggesting that 1-amino-N-propylcyclohexane-1-carboxamide could be screened for similar properties.

Material Science:

  • Amide-containing compounds are also used in polymer chemistry as building blocks for high-performance materials due to their thermal stability and mechanical properties.

Comparative Analysis with Related Compounds

Property1-Amino-N-propylcyclohexane-1-carboxamideRelated Carboxamides
Functional GroupsAmino (-NH2), Carboxamide (-CONH-)Similar
SolubilityModerate in polar solventsVaries depending on substitutions
Biological ActivityPotential antimicrobial/anticancerDocumented in related derivatives
StabilityStable under neutral conditionsSimilar

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